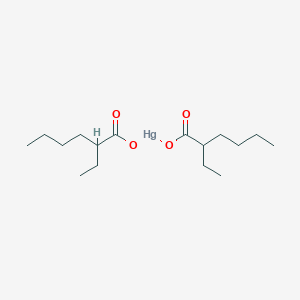
Mercuric ethylhexoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mercuric ethylhexoate, also known as mercury(II) 2-ethylhexanoate, is an organomercury compound with the molecular formula C16H30HgO4. It is a coordination complex where mercury is bonded to two 2-ethylhexanoate ligands. This compound is primarily used in industrial applications, particularly as a catalyst in polymerization reactions and as a stabilizer in the production of polyvinyl chloride (PVC).
准备方法
Synthetic Routes and Reaction Conditions: Mercuric ethylhexoate can be synthesized by reacting mercury(II) oxide with 2-ethylhexanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene under reflux conditions. The general reaction is as follows:
HgO+2C8H16O2→Hg(C8H15O2)2+H2O
where HgO is mercury(II) oxide and C8H16O2 is 2-ethylhexanoic acid.
Industrial Production Methods: In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The process is optimized for yield and purity, often involving continuous stirring and precise temperature control to ensure complete reaction and prevent the formation of by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of mercury(II) oxide and other oxidized organic products.
Reduction: This compound can be reduced to elemental mercury and the corresponding carboxylic acid under reducing conditions.
Substitution: this compound can participate in substitution reactions where the ethylhexanoate ligands are replaced by other ligands, such as halides or other carboxylates.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halides (e.g., NaCl, KBr), other carboxylic acids
Major Products Formed:
Oxidation: Mercury(II) oxide (HgO), oxidized organic compounds
Reduction: Elemental mercury (Hg), 2-ethylhexanoic acid (C8H16O2)
Substitution: Various mercury(II) carboxylates or halides
科学研究应用
Mercuric ethylhexoate has several applications in scientific research and industry:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: Studied for its toxicological effects and interactions with biological systems.
Medicine: Historically used in some medicinal preparations, though its use has declined due to toxicity concerns.
Industry: Employed as a stabilizer in the production of PVC and other polymers, enhancing their thermal stability and durability.
作用机制
The mechanism of action of mercuric ethylhexoate involves the coordination of mercury with the carboxylate ligands. This coordination affects the electronic structure of the mercury atom, making it more reactive in catalytic processes. In biological systems, this compound can interact with thiol groups in proteins, leading to enzyme inhibition and cellular toxicity. The primary molecular targets include enzymes involved in cellular respiration and antioxidant defense.
相似化合物的比较
Mercuric acetate (Hg(C2H3O2)2): Another organomercury compound used in organic synthesis and as a catalyst.
Mercuric chloride (HgCl2): Widely used in laboratory and industrial applications, known for its high toxicity.
Mercuric nitrate (Hg(NO3)2): Used in analytical chemistry and as a reagent in various chemical reactions.
Uniqueness of Mercuric Ethylhexoate: this compound is unique due to its specific coordination with 2-ethylhexanoate ligands, which imparts distinct solubility and reactivity characteristics. Its use as a stabilizer in PVC production is particularly notable, as it provides enhanced thermal stability compared to other mercury compounds.
属性
IUPAC Name |
bis(2-ethylhexanoyloxy)mercury |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16O2.Hg/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGIDAFGRCVREO-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)O[Hg]OC(=O)C(CC)CCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30HgO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
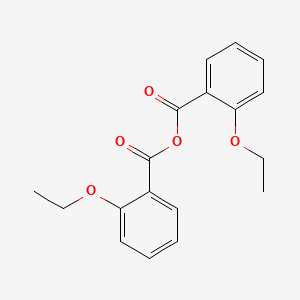
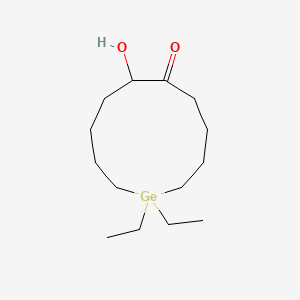
![(9R,12S,13S,16S,17S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-ol](/img/structure/B579480.png)
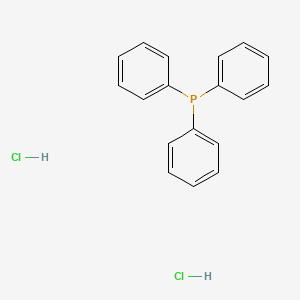

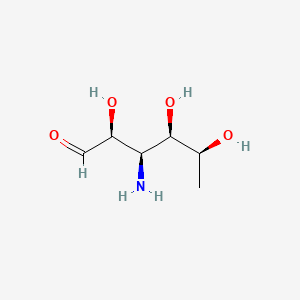
![[(2S,3R,4R,5R,6R)-3-acetamido-2,5-dimethoxy-6-(methoxymethyl)oxan-4-yl] acetate](/img/structure/B579485.png)
![2,3,4,11,12,13-Hexathiatricyclo[12.4.0.05,10]octadeca-1(18),5,7,9,14,16-hexaene](/img/structure/B579488.png)
![[(2R)-1,1-diphenylbutan-2-yl]benzene](/img/structure/B579490.png)

![[(4S,4aR,5S,8aS)-3,4a,5-trimethyl-9-oxo-4,5,6,8a-tetrahydrobenzo[f][1]benzofuran-4-yl] 2-methylpropanoate](/img/structure/B579494.png)
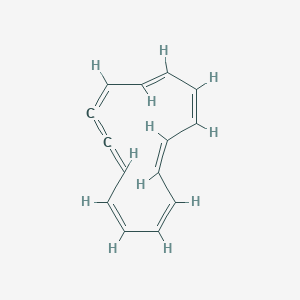
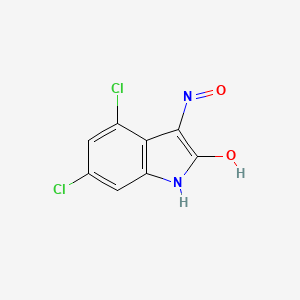
![1-Ethyl-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]pyridin-1-ium tetrafluoroborate](/img/structure/B579498.png)
